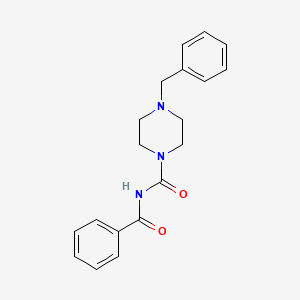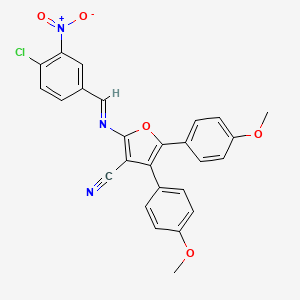
N-(4-methoxyphenyl)-N'-(pyridin-4-ylmethyl)ethanediamide
Overview
Description
N-(4-methoxyphenyl)-N'-(pyridin-4-ylmethyl)ethanediamide, commonly known as MPEDA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPEDA belongs to the class of compounds known as dipeptidyl peptidase IV (DPP-4) inhibitors, which have been extensively studied for their role in the treatment of type 2 diabetes mellitus (T2DM).
Mechanism of Action
MPEDA works by inhibiting the enzyme N-(4-methoxyphenyl)-N'-(pyridin-4-ylmethyl)ethanediamide, which is responsible for the breakdown of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting this compound, MPEDA increases the levels of GLP-1 and GIP, which leads to increased insulin secretion and decreased glucagon secretion. This results in better blood glucose control in patients with T2DM.
Biochemical and Physiological Effects
MPEDA has been shown to have several biochemical and physiological effects. In addition to its role in reducing HbA1c levels, MPEDA has also been shown to improve beta-cell function, which is responsible for insulin secretion. MPEDA has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of T2DM and other inflammatory conditions.
Advantages and Limitations for Lab Experiments
MPEDA has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied for its role in the treatment of T2DM, which makes it a well-established compound for research purposes. However, MPEDA also has limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in certain experiments. It also has a relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for the study of MPEDA. One area of research is the development of more potent and selective N-(4-methoxyphenyl)-N'-(pyridin-4-ylmethyl)ethanediamide inhibitors. Another area of research is the investigation of the potential therapeutic applications of MPEDA in other conditions, such as cardiovascular disease and cancer. Additionally, the study of the long-term effects of MPEDA on beta-cell function and inflammation may provide further insights into its potential therapeutic applications.
Scientific Research Applications
MPEDA has been extensively studied for its role in the treatment of T2DM. N-(4-methoxyphenyl)-N'-(pyridin-4-ylmethyl)ethanediamide inhibitors, such as MPEDA, work by inhibiting the enzyme this compound, which is responsible for the breakdown of incretin hormones. Incretin hormones are responsible for stimulating insulin secretion and reducing glucagon secretion, which leads to better blood glucose control in patients with T2DM. MPEDA has been shown to be effective in reducing HbA1c levels, which is a marker of long-term blood glucose control, in patients with T2DM.
properties
IUPAC Name |
N'-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-21-13-4-2-12(3-5-13)18-15(20)14(19)17-10-11-6-8-16-9-7-11/h2-9H,10H2,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBQGEFGAGEWSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzo[1,3]dioxol-5-yl-(2-prop-2-ynylsulfanyl-benzoimidazol-1-yl)-methanone](/img/structure/B3406471.png)


![2-(4-Methoxyphenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate](/img/structure/B3406487.png)
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B3406490.png)
![(E)-2-((1-cinnamoylpiperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3406493.png)
![Diethyl {[5-(4-methoxyphenyl)-2-furyl]methylene}malonate](/img/structure/B3406524.png)


![2-[(1,7-dibenzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B3406540.png)
![(E)-N'-((2-(benzyl(methyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-hydroxybenzohydrazide](/img/structure/B3406549.png)
![Benzyl {[3-cyano-6-hydroxy-4-(2-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B3406551.png)
![2-(4-Chlorophenyl)-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B3406556.png)
![(2E)-3-(3-Chlorophenyl)-2-{4H,5H-naphtho[1,2-D][1,3]thiazol-2-YL}prop-2-enenitrile](/img/structure/B3406562.png)